molecular formula C23H22N2O2 B4769261 1-[3-(4-Phenylmethoxyphenoxy)propyl]benzimidazole

1-[3-(4-Phenylmethoxyphenoxy)propyl]benzimidazole

Cat. No.: B4769261
M. Wt: 358.4 g/mol
InChI Key: UXFCEYWNLNRZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Phenylmethoxyphenoxy)propyl]benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Phenylmethoxyphenoxy)propyl]benzimidazole typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by further functionalization. One common method involves reacting ortho-phenylenediamine with 4-phenylmethoxybenzaldehyde in the presence of an oxidizing agent like sodium metabisulfite under mild conditions . The reaction mixture is then purified using solvents such as hexane and water to obtain the desired product with high yield and efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Phenylmethoxyphenoxy)propyl]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenylmethoxyphenoxypropyl substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

1-[3-(4-Phenylmethoxyphenoxy)propyl]benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(4-Phenylmethoxyphenoxy)propyl]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or proteins involved in cellular processes, leading to its antimicrobial or anticancer effects . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Phenylmethoxyphenoxy)propyl]benzimidazole stands out due to its unique substituent, which enhances its chemical reactivity and biological activity. The presence of the phenylmethoxyphenoxypropyl group provides additional sites for chemical modification, allowing for the development of derivatives with improved properties.

Properties

IUPAC Name

1-[3-(4-phenylmethoxyphenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-2-7-19(8-3-1)17-27-21-13-11-20(12-14-21)26-16-6-15-25-18-24-22-9-4-5-10-23(22)25/h1-5,7-14,18H,6,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFCEYWNLNRZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-Phenylmethoxyphenoxy)propyl]benzimidazole
Reactant of Route 2
Reactant of Route 2
1-[3-(4-Phenylmethoxyphenoxy)propyl]benzimidazole
Reactant of Route 3
Reactant of Route 3
1-[3-(4-Phenylmethoxyphenoxy)propyl]benzimidazole
Reactant of Route 4
Reactant of Route 4
1-[3-(4-Phenylmethoxyphenoxy)propyl]benzimidazole
Reactant of Route 5
Reactant of Route 5
1-[3-(4-Phenylmethoxyphenoxy)propyl]benzimidazole
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[3-(4-Phenylmethoxyphenoxy)propyl]benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.